N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a pyrazolyl group, and a pyrazolo[3,4-b]pyridine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the 2-fluorobenzyl group is usually accomplished via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the pyrazolyl intermediate. The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorobenzyl group can undergo substitution reactions, where the fluorine atom is replaced by other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:
- N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
These compounds share a similar core structure but differ in the substituents attached to the benzyl group. The presence of different substituents can significantly influence their chemical properties, reactivity, and biological activities. The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its stability and biological activity compared to its analogs.
Properties
Molecular Formula |
C20H19FN6O |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H19FN6O/c1-12-10-15(18-13(2)24-26(3)19(18)22-12)20(28)23-17-8-9-27(25-17)11-14-6-4-5-7-16(14)21/h4-10H,11H2,1-3H3,(H,23,25,28) |
InChI Key |
PPOBGQSEPIDLOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=NN(C=C3)CC4=CC=CC=C4F |
Origin of Product |
United States |
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